molecular formula C13H19BFNO3 B1403083 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid CAS No. 944279-29-2

3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid

Cat. No.: B1403083
CAS No.: 944279-29-2
M. Wt: 267.11 g/mol
InChI Key: ZNQBDVFMXFSDFB-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid (3F4P) is an organic compound that is a member of the boronic acid family. It is a versatile compound that is used in a variety of scientific applications, ranging from the synthesis of organic molecules to the study of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid is utilized in the synthesis of α-(fluoro-substituted phenyl)pyridines through palladium-catalyzed cross-coupling reactions. The reactivities of various fluoro-substituted phenylboronic acids, including those with di- and tri-fluoro substituents, have been investigated in different catalyst systems, revealing varying yields and challenges related to electron-withdrawing fluorine atoms and steric hindrance (Maoliang Xu et al., 2008).

Antibacterial Activities

Compounds related to this compound have shown potential as broad-spectrum antibacterial agents. The synthesis of fluoroquinolone derivatives containing pyrrolidine rings has demonstrated high activity against both gram-positive and gram-negative bacteria, highlighting the potential of fluorinated compounds in developing new antibacterial drugs (G. Stefancich et al., 1985).

Crystal Structure and DFT Studies

The molecular structures of boric acid ester intermediates related to this compound have been confirmed through crystallographic and conformational analyses, as well as density functional theory (DFT) calculations. These studies reveal insights into the physicochemical properties and the potential of these compounds in various applications (P.-Y. Huang et al., 2021).

Electroluminescence and Photoluminescence

Research has also explored the electroluminescent and photoluminescent properties of compounds synthesized from phenylboronic acids, including derivatives similar to this compound. These studies contribute to the understanding of how such compounds can be utilized in the development of new materials for electronic and photonic applications (Gao Xi-cun, 2010).

Building Blocks for Silicon-Containing Drugs

Fluoro-substituted phenylboronic acids have been identified as potential building blocks for the synthesis of silicon-containing drugs. The introduction of silicon into drug molecules can significantly alter their physical, chemical, and biological properties, offering new opportunities for drug development (Dennis Troegel et al., 2009).

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . The rate of the reaction is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is a key step in many synthetic procedures, particularly in the synthesis of complex organic molecules .

Action Environment

The action of this compound is influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Properties

IUPAC Name

[3-fluoro-4-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO3/c15-12-10-11(14(17)18)4-5-13(12)19-9-3-8-16-6-1-2-7-16/h4-5,10,17-18H,1-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQBDVFMXFSDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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